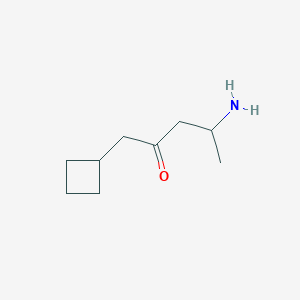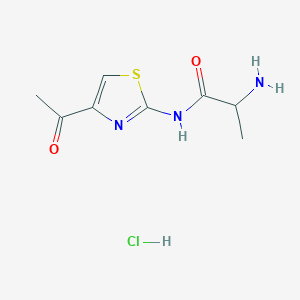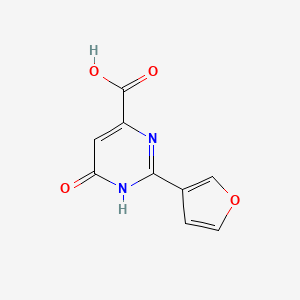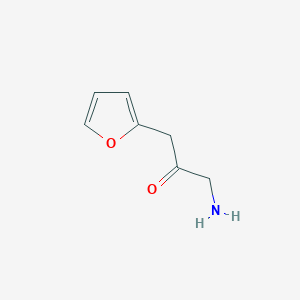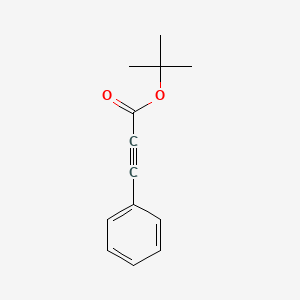
tert-Butyl 3-phenylpropiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-phenylpropiolate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to a 3-phenylpropiolate moiety. This compound is used as an intermediate in the synthesis of various organic molecules, including heterocycles, alkaloids, and unsaturated amino acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl 3-phenylpropiolate can be synthesized through the esterification of 3-phenylpropiolic acid with tert-butyl alcohol. The reaction is typically catalyzed by a copper(I) catalyst under ligand-free conditions. The reaction mixture is stirred for several hours, and the product is purified through column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include additional steps such as solvent extraction and recrystallization to further purify the product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-phenylpropiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
tert-Butyl 3-phenylpropiolate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mecanismo De Acción
The mechanism of action of tert-butyl 3-phenylpropiolate involves its reactivity as an ester. The compound can undergo hydrolysis to form carboxylic acids and alcohols. It can also participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl propiolate: Similar in structure but lacks the phenyl group.
Benzyl 3-phenylpropiolate: Similar but has a benzyl group instead of a tert-butyl group.
Uniqueness
tert-Butyl 3-phenylpropiolate is unique due to the presence of both the tert-butyl and phenyl groups, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and various applications .
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
tert-butyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C13H14O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clave InChI |
PXJDPDIARGPKJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)

methanol](/img/structure/B13182039.png)
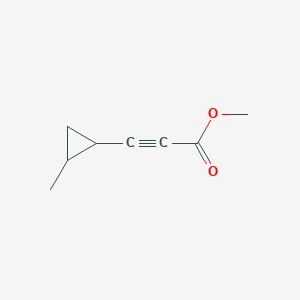
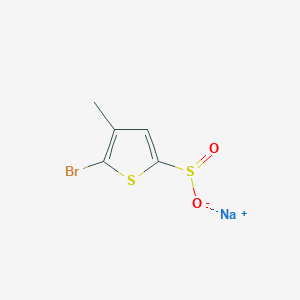
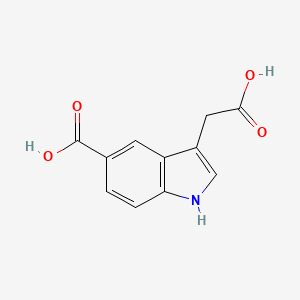
![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)
